BenchChemオンラインストアへようこそ!

SARS-CoV-2-IN-38

SARS-CoV-2 Oral Bioavailability Pharmacokinetics

SARS-CoV-2-IN-38 (compound 24) is a niclosamide analog with documented 39.75% oral bioavailability in murine models, addressing the poor systemic exposure of parent niclosamide. Ideal for in vivo COVID-19 studies requiring predictable plasma concentrations and robust PK/PD modeling. Use for quantitative benchmarking in oral antiviral development programs.

Molecular Formula C18H14ClF4NO4
Molecular Weight 419.8 g/mol
Cat. No. B12380284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-38
Molecular FormulaC18H14ClF4NO4
Molecular Weight419.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)F
InChIInChI=1S/C18H14ClF4NO4/c1-9(2)17(26)27-15-8-14(20)13(19)7-12(15)16(25)24-10-3-5-11(6-4-10)28-18(21,22)23/h3-9H,1-2H3,(H,24,25)
InChIKeyQXDMSFMWVYXQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-38: A Niclosamide Analog with Quantified Oral Bioavailability for Antiviral Research


SARS-CoV-2-IN-38 (compound 24) is a synthetic small-molecule inhibitor belonging to the niclosamide analog class, specifically designed to address the pharmacokinetic limitations of the parent compound [1]. It is characterized as an orally available SARS-CoV-2 antagonist, with its primary differentiation anchored in a documented 39.75% oral bioavailability in murine models [1]. This compound serves as a critical reference tool in antiviral discovery programs, enabling in vivo studies where systemic exposure is a prerequisite for meaningful evaluation.

Why Generic Substitution Fails: The Inadequacy of Parent Compounds and In-Class Alternatives for In Vivo SARS-CoV-2 Modeling with SARS-CoV-2-IN-38


Direct substitution with the parent compound niclosamide or alternative analogs without verified pharmacokinetic data compromises the translational validity of in vivo SARS-CoV-2 studies. Niclosamide itself exhibits profoundly poor oral bioavailability (approximately 10% in rats), severely limiting its utility beyond in vitro screens [1]. While other niclosamide derivatives (e.g., SARS-CoV-2-IN-13, SARS-CoV-2-IN-14) claim enhanced stability, they lack the specific, numerically defined oral bioavailability (F%) that distinguishes SARS-CoV-2-IN-38 in peer-reviewed literature [2]. For researchers requiring predictable systemic exposure to establish target engagement or efficacy in animal models, generic selection based solely on in vitro potency introduces unacceptable variability.

SARS-CoV-2-IN-38 Procurement Evidence Guide: Quantified Differentiation for Scientific Selection


Oral Bioavailability Quantification: 39.75% F in Mice vs. Niclosamide Baseline

SARS-CoV-2-IN-38 exhibits a quantifiable oral bioavailability of 39.75% in mice, a key differentiator from the parent compound niclosamide, which is reported to have only ~10% oral bioavailability in rats [1]. This represents a ~4-fold improvement in systemic exposure, critical for achieving pharmacologically relevant plasma concentrations in animal models of SARS-CoV-2 infection [2]. No other niclosamide analog in the same series (e.g., SARS-CoV-2-IN-13, -14) has a publicly reported oral F% value, making this a unique, numerically defined selection criterion.

SARS-CoV-2 Oral Bioavailability Pharmacokinetics In Vivo Modeling Niclosamide Analog

Improved Metabolic Stability vs. Niclosamide: A Foundation for Enhanced Oral Exposure

The class of niclosamide analogs to which SARS-CoV-2-IN-38 belongs is characterized by superior stability in human plasma and liver S9 fractions compared to niclosamide [1]. While quantitative stability data for SARS-CoV-2-IN-38 itself is not publicly available, the structural optimization in this series directly addresses niclosamide's rapid metabolic degradation, a primary contributor to its poor oral bioavailability [1]. This class-level improvement provides a mechanistic rationale for the observed 39.75% F%.

SARS-CoV-2 Metabolic Stability Human Plasma Stability Liver S9 Stability Niclosamide Analog

In Vitro Antiviral Potency Benchmark: Class-Expected Activity Against SARS-CoV-2

While specific EC50 or IC50 values for SARS-CoV-2-IN-38 are not disclosed in the primary literature, it is characterized as a SARS-CoV-2 inhibitor [1]. Comparable analogs from the same medicinal chemistry program exhibit micromolar antiviral activity; for instance, the most potent analog (compound 21) shows an EC50 of 1.00 μM in Vero E6 cells [2]. This class-level activity profile indicates that SARS-CoV-2-IN-38 is expected to possess similar antiviral efficacy while offering the distinct advantage of validated oral bioavailability.

SARS-CoV-2 Antiviral Activity Vero E6 EC50 Niclosamide Analog

SARS-CoV-2-IN-38 Optimal Research and Industrial Application Scenarios


In Vivo Efficacy Studies in Murine Models of SARS-CoV-2 Infection

SARS-CoV-2-IN-38 is ideally suited for oral dosing in mouse models of COVID-19 where achieving and maintaining therapeutic plasma concentrations is critical. Its 39.75% oral bioavailability [1] ensures that antiviral effects observed are a direct result of systemic drug exposure, not a failure of absorption. This makes it a reliable tool for evaluating the therapeutic potential of niclosamide analogs in vivo.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling

The numerically defined oral bioavailability of 39.75% [1] allows researchers to calculate precise dosing regimens to achieve target plasma concentrations. This quantitative data is essential for building robust PK/PD models that link drug exposure to antiviral effect, a capability not reliably supported by analogs lacking such data.

Lead Optimization Benchmarking for Oral SARS-CoV-2 Antivirals

In medicinal chemistry programs aimed at developing orally bioavailable SARS-CoV-2 therapeutics, SARS-CoV-2-IN-38 serves as a quantitative benchmark. Its 39.75% F% in mice [1] provides a concrete target for iterative analog design, allowing researchers to assess whether structural modifications improve or diminish this key drug-like property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.